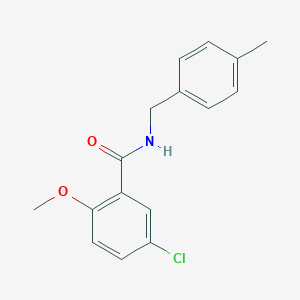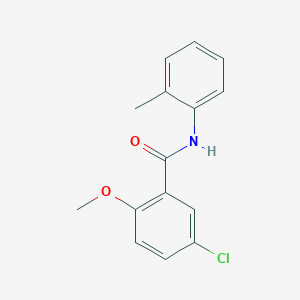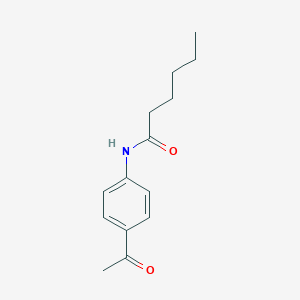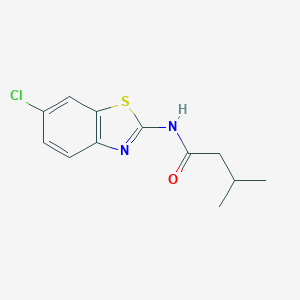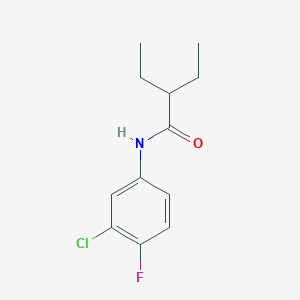
4-bromo-N-(pentan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(pentan-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzamide and contains a bromine atom at the 4th position of the benzene ring. The purpose of
Mécanisme D'action
The mechanism of action of 4-bromo-N-(pentan-2-yl)benzamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes that are essential for cancer cell growth and proliferation. This compound may also act by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 4-bromo-N-(pentan-2-yl)benzamide has several biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 4-bromo-N-(pentan-2-yl)benzamide has also been shown to inhibit the activity of hepatitis C virus (HCV) by blocking the entry of the virus into host cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-bromo-N-(pentan-2-yl)benzamide in lab experiments is its potent anticancer and antiviral activity. This compound has been shown to be effective against various cancer cell lines and HCV. However, one of the limitations of using this compound is its low solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on 4-bromo-N-(pentan-2-yl)benzamide. One of the areas of research is to investigate the mechanism of action of this compound in more detail. Another area of research is to study the potential applications of this compound in other fields such as agriculture and environmental science. Additionally, future research may focus on developing more efficient synthesis methods for this compound to make it more accessible for research purposes.
Conclusion
In conclusion, 4-bromo-N-(pentan-2-yl)benzamide is a chemical compound that has potential applications in various fields of scientific research. This compound has been shown to have potent anticancer and antiviral activity and has several biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, there are several future directions for research on this compound that may lead to new discoveries and applications.
Méthodes De Synthèse
The synthesis of 4-bromo-N-(pentan-2-yl)benzamide involves the reaction of 4-bromo-benzoyl chloride with pentan-2-amine. The reaction takes place in the presence of a base such as triethylamine and a suitable solvent such as dichloromethane or chloroform. The product is obtained after purification using techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
4-bromo-N-(pentan-2-yl)benzamide has been studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. Studies have shown that 4-bromo-N-(pentan-2-yl)benzamide has potent anticancer activity against various cancer cell lines. This compound has also been shown to have antiviral activity against hepatitis C virus (HCV).
Propriétés
Formule moléculaire |
C12H16BrNO |
|---|---|
Poids moléculaire |
270.17 g/mol |
Nom IUPAC |
4-bromo-N-pentan-2-ylbenzamide |
InChI |
InChI=1S/C12H16BrNO/c1-3-4-9(2)14-12(15)10-5-7-11(13)8-6-10/h5-9H,3-4H2,1-2H3,(H,14,15) |
Clé InChI |
TYIWZWIUYVNNOL-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)C1=CC=C(C=C1)Br |
SMILES canonique |
CCCC(C)NC(=O)C1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-[(5-chloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B291509.png)
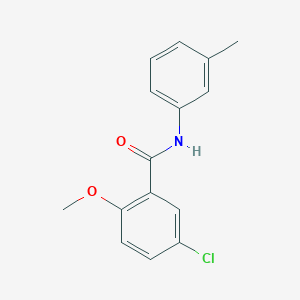

![Dimethyl 2-[(3-phenylpropanoyl)amino]terephthalate](/img/structure/B291517.png)
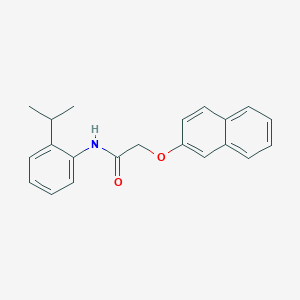
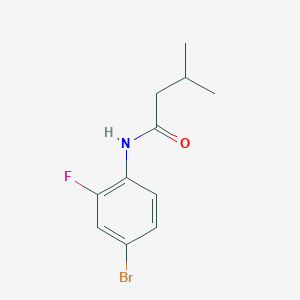
![N-[4-(dimethylamino)phenyl]decanamide](/img/structure/B291522.png)

